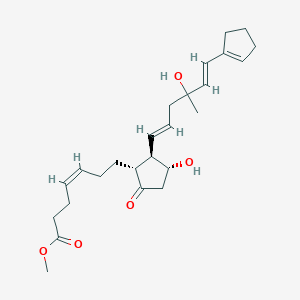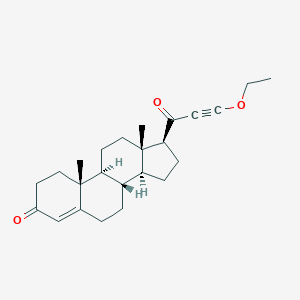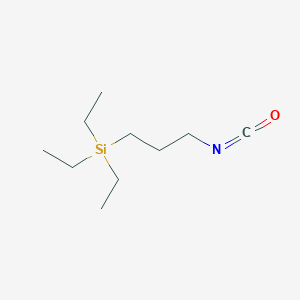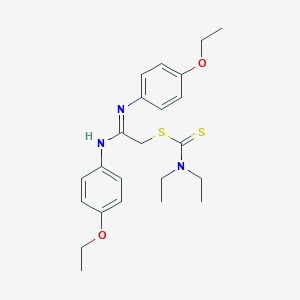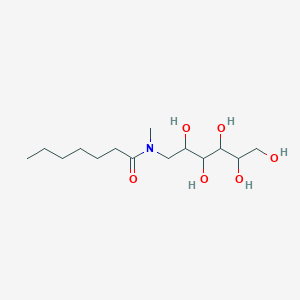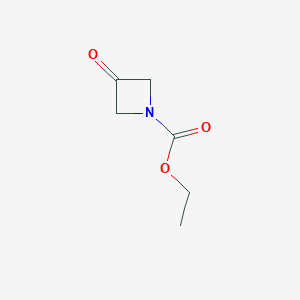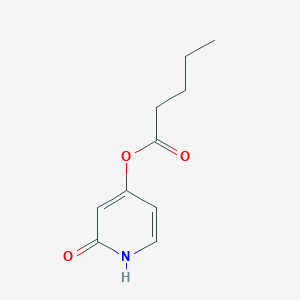
2-Oxo-1,2-dihydropyridin-4-yl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,2-dihydropyridin-4-yl pentanoate is a chemical compound that has been a subject of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound belongs to the family of dihydropyridines, which are organic compounds that possess a pyridine ring and a dihydropyridine moiety.
Mechanism Of Action
The mechanism of action of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate is not fully understood. However, it has been proposed that this compound acts as a calcium channel blocker by inhibiting the influx of calcium ions into cells. This leads to a decrease in the contractility of smooth muscle cells, which results in a reduction in blood pressure.
Biochemical And Physiological Effects
Studies have shown that 2-Oxo-1,2-dihydropyridin-4-yl pentanoate has several biochemical and physiological effects. It has been found to reduce blood pressure in hypertensive rats, which suggests its potential as an antihypertensive agent. In addition, this compound has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Oxo-1,2-dihydropyridin-4-yl pentanoate in lab experiments is its availability and relatively low cost. In addition, this compound has been shown to exhibit promising biological activities, which makes it a valuable tool for drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research on 2-Oxo-1,2-dihydropyridin-4-yl pentanoate. One of the potential applications of this compound is in the treatment of cardiovascular diseases, such as hypertension and heart failure. Further studies are needed to elucidate the mechanism of action and optimize the pharmacokinetic and pharmacodynamic properties of this compound. In addition, the potential of 2-Oxo-1,2-dihydropyridin-4-yl pentanoate as a scaffold for the design and synthesis of novel compounds with improved biological activities should be explored.
Scientific Research Applications
2-Oxo-1,2-dihydropyridin-4-yl pentanoate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit antihypertensive, antioxidant, and anti-inflammatory activities. In addition, this compound has been found to have potential as a calcium channel blocker, which makes it a promising candidate for the treatment of cardiovascular diseases.
properties
CAS RN |
103815-24-3 |
|---|---|
Product Name |
2-Oxo-1,2-dihydropyridin-4-yl pentanoate |
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2-oxo-1H-pyridin-4-yl) pentanoate |
InChI |
InChI=1S/C10H13NO3/c1-2-3-4-10(13)14-8-5-6-11-9(12)7-8/h5-7H,2-4H2,1H3,(H,11,12) |
InChI Key |
TUDXNWIUMDHRCR-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1=CC(=O)NC=C1 |
Canonical SMILES |
CCCCC(=O)OC1=CC(=O)NC=C1 |
synonyms |
Pentanoic acid, 1,2-dihydro-2-oxo-4-pyridinyl ester (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




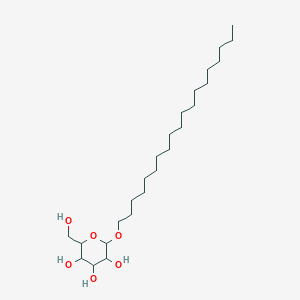
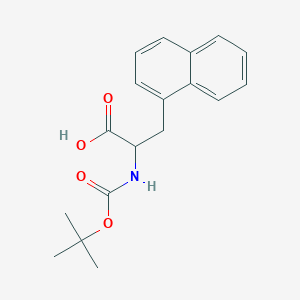

![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
